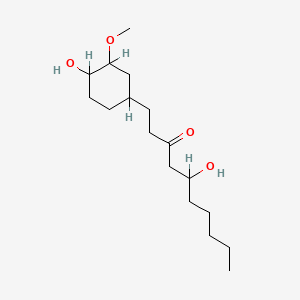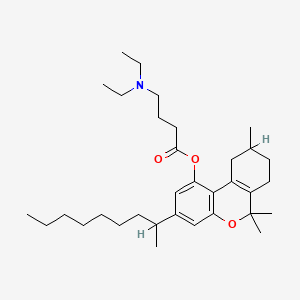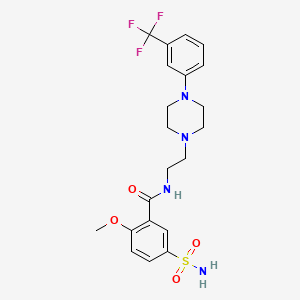
benzyltributylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltributylstannane is an organotin compound with the molecular formula C₁₉H₃₄Sn . It is a liquid at room temperature and is known for its use in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to a benzyl group and three butyl groups.
Métodos De Preparación
Benzyltributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with benzyl halides under radical conditions. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Benzyltributylstannane undergoes several types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-carbon bond, which can be easily cleaved.
Substitution Reactions: The compound can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to its radical reactions.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include benzyl radicals and tributyltin derivatives .
Aplicaciones Científicas De Investigación
Benzyltributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in organic synthesis for radical reactions, including Barton-McCombie deoxygenation and radical cyclizations .
Material Science: The compound is used in the preparation of various materials, including and .
Medicinal Chemistry: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active compounds.
Environmental Chemistry: It is also studied for its environmental impact, particularly its toxicity and persistence in the environment.
Mecanismo De Acción
The mechanism of action of benzyltributylstannane primarily involves the cleavage of the tin-carbon bond to generate benzyl radicals . These radicals can then participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Benzyltributylstannane is similar to other organotin compounds such as tributyltin hydride and triphenyltin hydride . it is unique in its ability to generate benzyl radicals, which makes it particularly useful in specific radical reactions. Other similar compounds include tributylstannane and triphenylstannane , which also participate in radical reactions but with different reactivity profiles .
Propiedades
Número CAS |
28493-54-1 |
|---|---|
Fórmula molecular |
C19H34Sn |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
benzyl(tributyl)stannane |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
Clave InChI |
CFIHCJJFWPTAOV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
| 28493-54-1 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)










